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1-(2-Bromocyclohexyl)pyridinium bromide

Cat. No.: B12016022
M. Wt: 321.05 g/mol
InChI Key: CLCUALADUYLMNT-JMFXEUCVSA-M
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Description

Significance of N-Substituted Pyridinium (B92312) Salts in Contemporary Organic Synthesis

N-substituted pyridinium salts are more than mere curiosities; they are versatile and powerful tools in the hands of synthetic chemists. Their utility stems from several key properties. They can serve as precursors to a variety of other molecules, including dihydropyridines and piperidines, which are common motifs in pharmaceuticals and natural products. nih.gov The pyridinium ring can also act as a leaving group or activate adjacent positions towards nucleophilic attack.

In recent years, N-functionalized pyridinium salts have gained considerable attention as precursors for radical species under photoredox or transition-metal catalysis. rsc.orgsigmaaldrich.com This has opened up new avenues for carbon-carbon and carbon-heteroatom bond formation. Furthermore, their inherent charge and solubility properties make them suitable as phase-transfer catalysts and ionic liquids. fiveable.me The diverse reactivity of pyridinium salts underscores their importance in the development of novel synthetic methodologies. rsc.org

Overview of Electrophilic Halogenation Reactions in Organic Synthesis

Electrophilic halogenation is a fundamental transformation in organic synthesis, allowing for the introduction of halogen atoms across a double or triple bond. The reaction of an alkene, such as cyclohexene (B86901), with bromine (Br₂) is a classic example of this process. msu.edu

The mechanism does not proceed through a simple carbocation intermediate. Instead, the initial attack of the π-bond of the alkene on the bromine molecule leads to the formation of a cyclic bromonium ion intermediate. msu.edudoubtnut.com This three-membered ring is then opened by the nucleophilic attack of a bromide ion. This backside attack occurs in an anti-fashion, meaning the two bromine atoms in the resulting vicinal dihalide are on opposite faces of the original double bond. doubtnut.comucalgary.ca In the case of cyclohexene, this stereospecificity leads to the formation of trans-1,2-dibromocyclohexane (B146542). msu.edulibretexts.org

Contextualization of 1-(2-Bromocyclohexyl)pyridinium Bromide within Mechanistic Organic Chemistry

The compound This compound sits (B43327) at the intersection of pyridinium salt chemistry and electrophilic halogenation. Its formation and subsequent reactions provide a compelling case study for understanding several key mechanistic principles, including nucleophilic substitution and elimination reactions.

The synthesis of this compound is logically presumed to proceed from the reaction of trans-1,2-dibromocyclohexane with pyridine (B92270). In this reaction, the nitrogen atom of the pyridine acts as a nucleophile, attacking one of the carbon atoms bearing a bromine atom. This results in the displacement of a bromide ion and the formation of the N-cyclohexylpyridinium salt. The stereochemistry of the starting material and the nature of the substitution reaction (likely SN2) would dictate the stereochemistry of the final product.

The true mechanistic significance of This compound lies in its potential as a substrate for elimination reactions. The presence of a bromine atom on the adjacent carbon to the pyridinium-substituted carbon sets the stage for an E2 elimination. The pyridinium group, being a good leaving group, and the neighboring bromine atom can be eliminated to form a cyclohexene derivative. The stereochemical requirements for E2 eliminations, particularly the need for an anti-periplanar arrangement of the leaving group and the proton being abstracted, make cyclohexane (B81311) systems like this ideal for studying the interplay between conformation and reactivity. masterorganicchemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15Br2N B12016022 1-(2-Bromocyclohexyl)pyridinium bromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15Br2N

Molecular Weight

321.05 g/mol

IUPAC Name

1-[(2S)-2-bromocyclohexyl]pyridin-1-ium;bromide

InChI

InChI=1S/C11H15BrN.BrH/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13;/h1,4-5,8-11H,2-3,6-7H2;1H/q+1;/p-1/t10-,11?;/m0./s1

InChI Key

CLCUALADUYLMNT-JMFXEUCVSA-M

Isomeric SMILES

C1CCC([C@H](C1)Br)[N+]2=CC=CC=C2.[Br-]

Canonical SMILES

C1CCC(C(C1)[N+]2=CC=CC=C2)Br.[Br-]

Origin of Product

United States

Synthetic Methodologies for 1 2 Bromocyclohexyl Pyridinium Bromide

Direct Synthetic Approaches via Halogenation of Cyclohexene (B86901) in the Presence of Pyridine (B92270)

The most common and direct route to 1-(2-bromocyclohexyl)pyridinium bromide involves the halogenation of cyclohexene with elemental bromine in the presence of pyridine. masterorganicchemistry.comchemguide.co.uk This reaction is a classic example of electrophilic addition to an alkene. chemguide.co.ukyoutube.com

Investigation of Reaction Conditions and Precursor Stoichiometry

The reaction proceeds by the initial attack of the electron-rich double bond of cyclohexene on a bromine molecule. youtube.comyoutube.com This interaction leads to the formation of a cyclic bromonium ion intermediate. youtube.comlibretexts.orgstackexchange.com The presence of pyridine, a nucleophilic amine, is crucial at this stage. Pyridine acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion. google.com This attack occurs from the backside, leading to the opening of the three-membered ring and the formation of the trans-product due to anti-addition. masterorganicchemistry.comyoutube.comlibretexts.org

The stoichiometry of the reactants plays a significant role in the outcome of the synthesis. An excess of pyridine is often employed to act as both a nucleophile and a base to neutralize the hydrogen bromide that can be formed as a byproduct, driving the reaction towards the desired pyridinium (B92312) salt. orgsyn.org The reaction rate can be influenced by the concentration of both cyclohexene and bromine, with some studies indicating a second-order dependence on the bromine concentration under specific conditions. pearson.com

Solvent Effects on Synthetic Yields and Purity

The choice of solvent significantly impacts the yield and purity of this compound. Inert solvents such as carbon tetrachloride (CCl4) or dichloromethane (B109758) (CH2Cl2) are commonly used to facilitate the reaction between cyclohexene and bromine. masterorganicchemistry.comchemguide.co.uk These solvents are chosen for their ability to dissolve the reactants without participating in the reaction.

The use of a solvent-free, silica-supported approach has been reported for the synthesis of other pyridinium bromides, offering advantages such as reduced reaction times, higher yields, and elimination of toxic organic solvents. nih.govnih.gov While not specifically detailed for this compound, this greener methodology presents a potential avenue for optimizing its synthesis. The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction rate and selectivity. For instance, in the synthesis of related pyridinium salts, solvents like acetonitrile (B52724) have been utilized. nih.gov

Formation from Pyridine-Bromine Charge-Transfer Complexes

An alternative perspective on the reaction mechanism involves the pre-formation of a charge-transfer complex between pyridine and bromine. In this scenario, pyridine and bromine interact to form a complex that then acts as the electrophilic brominating agent. This complex is in equilibrium with pyridinium bromide and bromine in solution. researchgate.net

The pyridine-bromine complex can then react with cyclohexene. The alkene's pi electrons attack the polarized bromine atom of the complex, leading to the formation of the bromonium ion intermediate, followed by the nucleophilic attack of a bromide ion or another pyridine molecule. This pathway offers a more controlled delivery of bromine to the alkene, potentially minimizing side reactions.

Generation from Tribromide Ion Species

Pyridinium tribromide (Py·Br3) is a stable, crystalline solid that serves as a convenient and safer alternative to handling elemental bromine. chemicalbook.comsciencemadness.org This reagent can be prepared by reacting pyridine with hydrobromic acid and then bromine. sciencemadness.orgprepchem.com In solution, pyridinium tribromide exists in equilibrium with pyridinium bromide and molecular bromine, which is the active brominating species. researchgate.net

The use of pyridinium tribromide for the bromination of alkenes is well-established. chemicalbook.com When reacted with cyclohexene, the liberated bromine undergoes electrophilic addition as previously described, ultimately yielding this compound. This method is advantageous due to the ease of handling the solid reagent and the simplified work-up procedures. chemicalbook.com

Table 1: Comparison of Brominating Agents

Brominating Agent Physical State Handling Key Features
Elemental Bromine (Br₂) Liquid Corrosive, volatile Direct, but hazardous
Pyridine-Bromine Complex In situ formation --- Controlled bromine delivery

Strategies for Isolation and Purification for Research Applications

The isolation and purification of this compound are critical for obtaining a product of sufficient purity for research applications. Following the reaction, the crude product often contains unreacted starting materials, byproducts, and the solvent.

A typical workup procedure involves washing the reaction mixture to remove excess reagents and byproducts. For instance, an aqueous solution of sodium thiosulfate (B1220275) can be used to quench any unreacted bromine. orgsyn.org Subsequent extractions with an organic solvent, followed by washing with acidic and basic solutions, can help to remove impurities. orgsyn.org

Recrystallization is a common method for purifying solid pyridinium salts. sciencemadness.org Solvents such as acetic acid have been used for the recrystallization of pyridinium tribromide and could potentially be adapted for this compound. sciencemadness.org The choice of recrystallization solvent is crucial and may require empirical determination. Dichloroethane has also been suggested as a safer alternative to acetic acid for the crystallization of similar compounds. sciencemadness.org For some pyridinium salt syntheses, purification by flash chromatography has been employed. mdpi.com However, it is important to note that some commercial suppliers provide this compound without extensive analytical data, placing the responsibility of confirming identity and purity on the researcher. sigmaaldrich.comsigmaaldrich.com

Derivatization from Analogous Cyclohexyl Halides or Pyridinium Precursors

The synthesis of this compound can also be conceptualized through the derivatization of related starting materials. While direct synthesis from cyclohexene is common, analogous cyclohexyl halides could theoretically be used. For example, reacting a suitable dihalocyclohexane with pyridine could lead to the desired product, although this is less direct than the addition to cyclohexene.

Alternatively, derivatization from other pyridinium precursors can be considered. The synthesis of various functionalized pyridinium bromides has been achieved by reacting a substituted pyridine with a suitable alkyl halide. nih.govnih.gov For instance, reacting 2-bromopyridine, which can be synthesized from 2-aminopyridine, with a cyclohexyl-containing electrophile could be a potential, albeit more complex, route. orgsyn.org The synthesis of other complex molecules often involves the reaction of a heterocyclic amine like pyridine with a bromo-containing reactant. google.comnih.gov

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
1,2-dibromocyclohexane (B1204518)
1,2-dibromoethane
2-aminopyridine
2-bromoethanol
2-bromopyridine
Acetonitrile
Bromine
Carbon tetrachloride
Cyclohexene
Dichloromethane
Ethene
Hydrogen bromide
Pyridine
Pyridinium tribromide

Mechanistic Investigations of Reactions Involving 1 2 Bromocyclohexyl Pyridinium Bromide

Role as an Intermediate in Electrophilic Bromination of Unsaturated Systems

Formation Pathway via Bromonium Ion Intermediates

The reaction of bromine with an alkene, like cyclohexene (B86901), is initiated by the electrophilic attack of bromine on the double bond, leading to the formation of a cyclic bromonium ion intermediate. youtube.comstackexchange.com This three-membered ring, bearing a positive charge on the bromine atom, is a key branching point in the reaction mechanism. youtube.comyoutube.com In the absence of other nucleophiles, the bromide ion (Br⁻) would attack the bromonium ion to yield trans-1,2-dibromocyclohexane (B146542). stackexchange.com

However, in the presence of pyridine (B92270), a potent nucleophile, the reaction landscape changes. Pyridine can intercept the bromonium ion intermediate. The nucleophilic nitrogen atom of pyridine attacks one of the carbon atoms of the bromonium ion in an SN2-like fashion. This ring-opening step leads directly to the formation of the trans-1-(2-bromocyclohexyl)pyridinium cation. acs.org

Participation of Pyridine-Bromine Charge-Transfer Complexes

Prior to the formation of the bromonium ion, bromine and pyridine can interact to form a pyridine-bromine charge-transfer complex (py-Br₂). acs.org This complex is a distinct electrophilic species with its own reactivity profile. Studies have shown that py-Br₂ can act as a halogenating agent. acs.org The reaction involving the py-Br₂ complex is proposed to proceed through a nucleophilic attack of the alkene on an alkene-bromine charge-transfer complex, a pathway that differs from the one involving free bromine. acs.org The formation of these charge-transfer complexes can influence the rate and stereochemistry of the bromination reaction.

Equilibrium with and Formation of Tribromide Anions

Once formed, 1-(2-bromocyclohexyl)pyridinium bromide can play a further role in the reaction by sequestering molecular bromine to form the corresponding tribromide salt, 1-(2-bromocyclohexyl)pyridinium tribromide. acs.org This tribromide species is itself an electrophile and can participate in the bromination of cyclohexene. acs.org

The formation of the tribromide is an equilibrium process. Pyridinium (B92312) tribromide (pyHBr₃) is known to be in equilibrium with pyridinium bromide and molecular bromine. youtube.com In the context of the reaction with cyclohexene, the initially formed this compound acts as the cation for the tribromide anion (Br₃⁻). This becomes a significant brominating agent, especially in the later stages of the reaction when the initial free bromine and the pyridine-bromine charge-transfer complex have been consumed. acs.org

Kinetic Analyses of Reaction Pathways

Kinetic studies are essential for unraveling the complex interplay of the different electrophilic species present in the bromination of cyclohexene in the presence of pyridine. These analyses provide quantitative insights into the rates of the competing reaction pathways.

Stopped-Flow Spectrophotometric Studies of Reaction Rates

The reactions between cyclohexene and the various brominating species (free Br₂, py-Br₂, and the tribromide salt) occur at different and often rapid rates. To measure these rates accurately, techniques suitable for fast kinetics, such as stopped-flow spectrophotometry, are employed. nih.govnih.gov This method allows for the rapid mixing of reactants and the monitoring of changes in absorbance over very short timescales. In the study of cyclohexene bromination, the disappearance of bromine can be monitored spectrophotometrically at wavelengths around 402-405 nm to determine the reaction kinetics. acs.org

Determination of Rate Laws and Electrophile Dependence

Electrophilic SpeciesRate LawRate Constant (k) at 25°C
Free Bromine (Br₂)rate = k[cyclohexene][Br₂]²2.39 x 10⁵ M⁻² s⁻¹
Pyridine-Bromine Complex (py-Br₂)rate = k[cyclohexene][py-Br₂]12.8 M⁻¹ s⁻¹
1-(2-Bromocyclohexyl)pyridinium Tribromiderate = k[cyclohexene][tribromide]1.2 M⁻¹ s⁻¹

Table generated from data in Bellucci et al. (1980) acs.org

The reaction with free bromine is notably second-order with respect to the halogen, suggesting a more complex mechanism than a simple bimolecular collision. acs.orgpearson.com This has been interpreted as involving a second molecule of bromine assisting in the polarization and cleavage of the Br-Br bond in the transition state. In contrast, the reactions involving the pyridine-bromine charge-transfer complex and the tribromide salt are first-order with respect to the halogenating species. acs.org These distinct rate laws underscore the significant impact of pyridine on the reaction mechanism, shifting it from a pathway dominated by free bromine to one where pyridine-complexed species and tribromides play a crucial role as electrophiles.

Influence of Solvent Polarity on Reaction Kinetics

The kinetics of the formation of this compound and related products from the reaction of cyclohexene and bromine are significantly influenced by the solvent environment. The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby altering the reaction rates.

In the bromination of alkenes, polar solvents can stabilize the charged species formed during the reaction, such as the bromonium ion and the bromide ion. Theoretical calculations have shown that increasing solvent polarity can enhance intermolecular forces, for instance, by forming hydrogen bonds between the solvent and reactants or intermediates. frontiersin.org This stabilization can lower the activation energy of certain steps. For example, in the oxidation of 2-ethylhexanal, increasing solvent polarity was found to enhance intermolecular forces, affecting bond energies and reaction selectivity. frontiersin.org

In the specific context of cyclohexene bromination in the presence of pyridine, the reaction is typically conducted in non-polar or moderately polar aprotic solvents like 1,2-dichloroethane. acs.org In such a medium, the reaction involving free bromine is characterized by a high-order dependence on the bromine concentration, suggesting a mechanism where a second bromine molecule assists in polarizing the first, facilitating the attack on the alkene. acs.orgpearson.com The presence of pyridine introduces new, more polar species into the reaction mixture, such as the pyridine-bromine charge-transfer complex (py-Br₂) and the pyridinium tribromide salt derived from this compound. acs.org

Table 1: Rate Constants for the Reaction of Cyclohexene with Different Brominating Species in 1,2-Dichloroethane at 25 °C

ElectrophileRate Constant (k)Notes

Data sourced from Bellucci et al. (1980). acs.org

Stereochemical Outcomes of Bromine Addition and Pyridinium Salt Formation

The addition of bromine to cyclohexene is a stereospecific reaction that results in the formation of products with a defined three-dimensional arrangement. The reaction proceeds via an anti-addition mechanism. youtube.comchemtube3d.comladykeanecollege.edu.in This means that the two bromine atoms (or in this case, a bromine atom and a pyridine molecule) add to opposite faces of the cyclohexene ring.

The mechanism involves the following key steps:

Formation of a Bromonium Ion: The π-electron cloud of the cyclohexene double bond attacks a bromine molecule. This results in the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the former double bond. chemguide.co.uklibretexts.org This cyclic structure is crucial as it blocks one face of the ring. ladykeanecollege.edu.in

Nucleophilic Attack: A nucleophile then attacks one of the carbon atoms of the bromonium ion. youtube.com This attack occurs from the side opposite to the bromonium ion bridge, in a manner analogous to an SN2 reaction, leading to inversion of configuration at the attacked carbon. chemtube3d.com

In the presence of pyridine, pyridine itself can act as the nucleophile, attacking the bromonium ion. This leads to the formation of the trans-1-(2-bromocyclohexyl)pyridinium cation. The bromide ion released in the initial step serves as the counter-ion, yielding the final salt, trans-1-(2-bromocyclohexyl)pyridinium bromide. The term trans indicates that the bromine atom and the pyridinium group are on opposite sides of the cyclohexane (B81311) ring (one axial, one equatorial, or more accurately, in a diaxial or diequatorial conformation depending on the chair flip). youtube.com The exclusive formation of the anti-addition product is strong evidence for the bridged bromonium ion intermediate, as a planar carbocation intermediate would allow for both syn and anti addition. ladykeanecollege.edu.in

Table 2: Stereochemistry of Products from Bromine Addition to Cyclohexene

ReactantsKey IntermediateType of AdditionMajor Stereochemical Product

Information based on established mechanisms of electrophilic addition. youtube.comchemtube3d.comladykeanecollege.edu.in

Competing Mechanistic Pathways in Bromination Reactions

The reaction of cyclohexene with bromine in the presence of pyridine is complex, involving several competing mechanistic pathways. acs.orgacs.org The nature of the electrophilic species attacking the alkene double bond can vary depending on the reaction conditions, particularly the concentration of pyridine. acs.org

Three main electrophiles have been identified to be in competition:

Free Molecular Bromine (Br₂): In the absence or at very low concentrations of pyridine, the primary electrophile is Br₂. The reaction mechanism is proposed to proceed through the formation of a bromonium ion intermediate, followed by attack of a bromide ion (Br⁻). acs.orgchemguide.co.uklibretexts.org The kinetics for this pathway are typically second-order with respect to bromine, indicating that a second Br₂ molecule assists in the polarization and cleavage of the Br-Br bond in the transition state. acs.orgpearson.com

Pyridine-Bromine Complex (py-Br₂): Pyridine reacts with bromine to form a charge-transfer complex, py-Br₂. This complex is a less reactive electrophile than free bromine but is still capable of adding to the double bond. acs.org The reaction involving py-Br₂ is first-order in the complex and first-order in cyclohexene. This pathway becomes more significant as the concentration of pyridine increases, which sequesters the free bromine. The mechanism is thought to involve a nucleophilic attack by the alkene on the bromine atom of the polarized complex. acs.org This pathway predominantly yields the pyridinium salt. acs.org

Pyridinium Tribromide (pyHBr₃ or related tribromides): The this compound salt formed can capture another bromine molecule to yield the corresponding pyridinium tribromide. This tribromide species can also act as an electrophile, particularly in the later stages of the reaction when free bromine has been consumed. acs.org Like the py-Br₂ complex, its reaction with cyclohexene is first-order in the halogenating species. acs.org

The distribution of products, namely trans-1,2-dibromocyclohexane and this compound, is highly dependent on which of these mechanistic pathways is dominant. High pyridine concentrations favor the pathways involving py-Br₂ and the tribromide, leading to a higher yield of the pyridinium salt. acs.org This competition explains why different product compositions are often observed in bromination reactions depending on whether free bromine or a bromine complex is used as the brominating agent. acs.org

Table 3: Competing Electrophiles and a Summary of Their Mechanistic Roles

ElectrophileProposed Intermediate TypeKinetic Order in Halogen SpeciesFavored Product

Data and interpretations are based on the kinetic and mechanistic study by Bellucci et al. (1980). acs.orgacs.org

Advanced Spectroscopic and Structural Characterization of 1 2 Bromocyclohexyl Pyridinium Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govdtic.milnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. nih.gov For 1-(2-Bromocyclohexyl)pyridinium bromide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the proton and carbon framework, as well as the connectivity between atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Cyclohexyl and Pyridinium (B92312) Moietiesnih.govchemicalbook.com

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the cyclohexyl ring and the pyridinium ring.

The protons on the pyridinium ring are expected to be significantly deshielded due to the positive charge on the nitrogen atom, appearing at downfield chemical shifts. dtic.mil The ortho-protons (adjacent to the nitrogen) would be the most deshielded, followed by the para-proton, and then the meta-protons.

The cyclohexyl protons would present a more complex pattern due to the stereochemistry of the ring and the presence of the bromine and pyridinium substituents. The proton on the carbon bearing the nitrogen (C1-H) and the proton on the carbon bearing the bromine (C2-H) would be the most downfield of the cyclohexyl signals. Their chemical shifts and multiplicities would be highly dependent on their relative stereochemistry (cis or trans). The remaining methylene (B1212753) protons on the cyclohexyl ring would appear as a complex series of multiplets in the upfield region.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Pyridinium H-ortho8.5 - 9.0Doublet (d)
Pyridinium H-para8.0 - 8.5Triplet (t)
Pyridinium H-meta7.8 - 8.2Triplet (t)
Cyclohexyl H-1 (CH-N⁺)4.5 - 5.5Multiplet (m)
Cyclohexyl H-2 (CH-Br)4.0 - 5.0Multiplet (m)
Cyclohexyl H-3 to H-61.2 - 2.5Multiplet (m)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopynih.govnih.gov

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbons of the pyridinium ring would appear in the aromatic region, with the ortho- and para-carbons being more deshielded than the meta-carbons. The carbon atom directly attached to the nitrogen (C1) and the carbon bearing the bromine atom (C2) on the cyclohexyl ring would be the most downfield of the aliphatic carbons. The chemical shifts of the other cyclohexyl carbons would be found in the typical aliphatic region.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Pyridinium C-ortho145 - 150
Pyridinium C-para140 - 145
Pyridinium C-meta125 - 130
Cyclohexyl C-1 (CH-N⁺)60 - 70
Cyclohexyl C-2 (CH-Br)50 - 60
Cyclohexyl C-3 to C-620 - 40

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the different protons of the pyridinium ring and within the cyclohexyl ring, helping to trace the connectivity of the proton spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be particularly useful in confirming the attachment of the cyclohexyl ring to the pyridinium nitrogen by observing a correlation between the C1-H of the cyclohexyl ring and the ortho-carbons of the pyridinium ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, an electrospray ionization (ESI) technique would be suitable, as it is a salt. The mass spectrum would show the molecular ion peak for the cation, [C₁₁H₁₅BrN]⁺. A key feature would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two peaks for the molecular ion and any bromine-containing fragments, separated by two mass units.

Expected Fragmentation Pattern:

The fragmentation of the cation would likely proceed through the cleavage of the C-N bond or the C-Br bond.

m/z Value (for ⁷⁹Br isotope)Proposed Fragment Ion
240/242[C₁₁H₁₅BrN]⁺ (Molecular Ion)
161[C₁₁H₁₅N]⁺ (Loss of Br radical)
79[C₅H₅N]⁺ (Pyridine)
162[C₆H₁₀Br]⁺ (Bromocyclohexyl cation)
81[C₆H₉]⁺ (Cyclohexenyl cation, from loss of HBr)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Equilibrium Studiesrsc.orgrsc.orglumenlearning.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. lumenlearning.com N-alkylpyridinium halides are known to exhibit charge-transfer bands in their UV-Vis spectra. rsc.orgrsc.org For this compound, the spectrum would likely be dominated by absorptions due to the pyridinium chromophore. The primary absorption would correspond to a π → π* transition within the aromatic system of the pyridinium ring. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity. In some cases, a charge-transfer-to-solvent band may also be observed. rsc.org These studies can also provide insights into ion-pairing equilibria in different solvents. rsc.org

Expected UV-Vis Absorption Data:

SolventExpected λ_max (nm)Type of Transition
Ethanol~260 - 270π → π
Acetonitrile (B52724)~255 - 265π → π
Dichloromethane (B109758)~265 - 275π → π*

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysisnih.gov

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.

The analysis would reveal the conformation of the cyclohexyl ring (typically a chair conformation) and the relative stereochemistry of the bromine and pyridinium substituents (axial or equatorial). It would also detail the packing of the cations and bromide anions in the crystal lattice, including any hydrogen bonding or other non-covalent interactions. For instance, interactions between the bromide anion and the protons of the pyridinium ring or cyclohexyl group could be observed. nih.gov

Expected Crystallographic Data Summary:

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Key Bond Lengths (Å)C-N (pyridinium-cyclohexyl), C-Br, C-C, C-H
Key Bond Angles (°)C-N-C, C-C-Br, angles within the pyridinium and cyclohexyl rings
ConformationChair conformation of the cyclohexyl ring; orientation of substituents (axial/equatorial)
Intermolecular InteractionsIon-pairing distances (N⁺---Br⁻), hydrogen bonds (e.g., C-H---Br)

Vibrational Spectroscopy (Infrared) for Functional Group Identification

The key functional groups and their expected vibrational frequencies are detailed below:

Aromatic Pyridinium Ring Vibrations: The pyridinium cation, an aromatic system, exhibits several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear at wavenumbers above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring are expected to produce a series of sharp bands in the 1600-1400 cm⁻¹ region. These are often some of the most distinct signals in the spectrum, confirming the presence of the aromatic pyridinium moiety.

Aliphatic Cyclohexyl Group Vibrations: The saturated cyclohexyl ring gives rise to strong C-H stretching absorptions in the 2950-2850 cm⁻¹ range. These are typically intense bands resulting from the symmetric and asymmetric stretching of the numerous C-H bonds in the cyclohexane (B81311) ring. Additionally, C-H bending (scissoring and rocking) vibrations for the CH₂ groups of the cyclohexane ring are expected in the 1470-1440 cm⁻¹ region.

Carbon-Bromine (C-Br) Stretching Vibrations: The presence of the bromine atom on the cyclohexyl ring is confirmed by the C-Br stretching vibration. This bond is weaker and involves a heavier atom compared to C-H or C-C bonds, and thus its stretching frequency appears in the lower wavenumber region of the spectrum, often referred to as the fingerprint region. libretexts.org For bromoalkanes, the C-Br stretch is typically observed in the range of 690-515 cm⁻¹. docbrown.infodocbrown.infolibretexts.org The exact position can be influenced by the conformation of the cyclohexyl ring and the substitution pattern.

The region below 1500 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions that are unique to the specific molecule. docbrown.infolibretexts.org This region includes contributions from C-C single bond stretching, C-N stretching from the bond connecting the cyclohexyl ring to the pyridine (B92270) nitrogen, and various bending and deformation modes. The combination of these vibrations provides a unique spectral signature for this compound.

The following table summarizes the expected characteristic infrared absorption bands for this compound based on the analysis of its functional groups and comparison with related compounds.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group Assignment
3100 - 3000C-H StretchAromatic (Pyridinium Ring)
2950 - 2850C-H StretchAliphatic (Cyclohexyl Group)
1600 - 1475C=C and C=N StretchAromatic Ring (Pyridinium)
1470 - 1440C-H Bend (Scissoring)Aliphatic (CH₂ in Cyclohexyl Ring)
~1300 - 1150C-H Wag (-CH₂X)Cyclohexyl group attached to Bromine
690 - 515C-Br StretchBromoalkane (Bromocyclohexyl)

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the reaction mechanisms and energetics of chemical transformations involving "1-(2-Bromocyclohexyl)pyridinium bromide". While specific studies on this compound are not extensively documented in the public domain, the principles of these computational methods allow for a robust theoretical framework to be established.

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, and DFT, which incorporates electron correlation at a lower computational cost, are employed to map out the potential energy surfaces of reactions. researchgate.netresearchgate.net For "this compound", these calculations can predict the transition state structures and activation energies for processes such as nucleophilic substitution or elimination reactions. For instance, the elimination of HBr to form cyclohexenylpyridinium bromide can be modeled to understand the stereoselectivity and regioselectivity of the reaction.

The energetics of the compound, including its heat of formation, can also be calculated with high accuracy using methods like W2 theory or G3X. researchgate.net These calculations are vital for understanding the thermodynamic stability of the molecule and its reaction intermediates.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the intermolecular interactions of "this compound" with its environment, such as solvent molecules or other ions. nih.gov These simulations model the movement of atoms over time, providing a detailed picture of the non-covalent interactions that govern the compound's behavior in solution and in the solid state. nih.gov

In the context of "this compound", MD simulations can reveal the nature of the interactions between the pyridinium (B92312) cation and the bromide anion. These simulations can also shed light on how the compound interacts with solvent molecules, which is crucial for understanding its solubility and reactivity in different media. The simulations can track the formation and breaking of hydrogen bonds and other weak interactions, providing a comprehensive understanding of the solvation shell around the cation. nih.gov

Conformational Analysis of the Bromocyclohexyl Substituent

Computational methods can be used to calculate the relative energies of the different chair and boat conformations, as well as the energy barriers for conformational interconversion. For the bromocyclohexyl group, the substituents can be in either axial or equatorial positions. The relative stability of these conformers is determined by a balance of steric and electronic effects. For instance, the diequatorial conformer is generally more stable than the diaxial conformer due to reduced steric hindrance.

Modeling of Solvent Effects on Reaction Transition States

The solvent can have a profound impact on the rates and mechanisms of reactions involving "this compound". Computational models are essential for understanding these solvent effects at a molecular level. Implicit solvent models, such as the Polarizable Continuum Model (PCM), and explicit solvent models, where individual solvent molecules are included in the calculation, can be used to study the influence of the solvent on the stability of reactants, products, and transition states.

For reactions involving charged species like the pyridinium cation, polar solvents are expected to stabilize the transition state more than the reactants, leading to an acceleration of the reaction rate. Computational studies can quantify this effect by calculating the free energy of activation in different solvents. These models can also provide insights into the specific interactions between the solvent and the transition state structure.

Charge Distribution and Electronic Structure Analysis of the Pyridinium Cation

The distribution of charge and the electronic structure of the pyridinium cation are fundamental to its chemical behavior. researchgate.net Various quantum chemical methods can be used to calculate the partial atomic charges, providing a quantitative measure of the electron distribution within the molecule. nih.gov The nitrogen atom in the pyridinium ring carries a significant positive charge, making the ring susceptible to nucleophilic attack.

Different charge partitioning schemes, such as Mulliken, Löwdin, Hirshfeld, and Natural Population Analysis (NPA), can be employed to analyze the charge distribution. nih.gov While the absolute values of the charges may vary depending on the method used, the trends are generally consistent. The electrostatic potential mapped onto the electron density surface provides a visual representation of the charge distribution, highlighting the electrophilic and nucleophilic regions of the molecule. nih.gov

Below is a table showing representative calculated partial atomic charges for a substituted pyridinium cation, illustrating the typical charge distribution.

Atom/GroupPartial Charge (e)
Pyridinium Ring Nitrogen-0.25 to -0.35
Alpha-Carbons+0.10 to +0.20
Beta-Carbons-0.05 to +0.05
Gamma-Carbon+0.05 to +0.15
Substituent Atoms (e.g., Bromine)-0.05 to -0.15
Note: These values are illustrative and depend on the specific computational method and basis set used. The data is based on typical values for substituted pyridinium cations and not specifically for this compound.

Applications and Synthetic Utility of 1 2 Bromocyclohexyl Pyridinium Bromide in Organic Synthesis

Role as an In Situ Brominating Agent in Organic Transformations

There is no specific evidence in the scientific literature to suggest that 1-(2-bromocyclohexyl)pyridinium bromide is employed as an in situ brominating agent. While related compounds such as pyridinium (B92312) tribromide (pyridinium hydrobromide perbromide) are well-established, solid, and stable reagents used for the bromination of ketones, alkenes, and other organic substrates, this utility has not been documented for this compound. youtube.comsci-hub.senih.gov Brominating agents like pyridinium tribromide function by delivering molecular bromine (Br₂) to the reaction mixture under controlled conditions. youtube.comnih.gov

Potential as a Precursor for Radical Reactions

The carbon-bromine bond in alkyl halides is known to undergo homolytic cleavage under the influence of heat or UV radiation, often with a radical initiator, to form a carbon-centered radical. libretexts.orgyoutube.com This makes many alkyl bromides potential precursors for radical chain reactions, such as reductions or additions. libretexts.org The 2-bromocyclohexyl moiety in this compound could theoretically serve as a source for a cyclohexyl radical. However, no published studies specifically demonstrate or investigate the use of this compound for this purpose.

Use in Carbon-Heteroatom Bond Formation Reactions

The secondary alkyl bromide functionality on the cyclohexane (B81311) ring of this compound represents a classic electrophilic site. Such sites are susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom bonds through nucleophilic substitution (S_N1 or S_N2) reactions. pdx.edu Potential nucleophiles could include amines, alcohols, thiols, and others, which would form new C-N, C-O, and C-S bonds, respectively. While this is a fundamental reaction type for alkyl halides, specific examples detailing the substrate scope, reaction conditions, and yields for this compound are not available in the literature.

Synthesis of Related Nitrogenous Heterocyclic Compounds

Pyridinium salts can serve as precursors in the synthesis of other nitrogen-containing heterocycles. kit.edunih.gov One established method involves the Zincke reaction, where activated pyridinium salts react with primary or secondary amines, leading to a ring-opening and subsequent recyclization to form different structures. acs.org It is conceivable that this compound could be a substrate for such transformations. Nonetheless, there are no specific synthetic protocols or studies that report its use to create other nitrogenous heterocyclic compounds.

Catalytic Role in Specific Organic Reactions

Certain pyridinium salts have been developed as catalysts for various organic reactions, including their use as phase-transfer catalysts or as components in more complex catalytic systems. nih.govrsc.org For instance, some functionalized pyridinium bromides have been shown to have catalytic activity. acs.orgnih.gov However, a review of the scientific literature provides no instances where this compound is specifically used for its catalytic properties in any organic reaction.

Future Directions and Emerging Research Opportunities

Exploration of Asymmetric Synthesis Methodologies involving 1-(2-Bromocyclohexyl)pyridinium Bromide

The development of asymmetric catalytic systems is a cornerstone of modern organic chemistry, enabling the selective synthesis of single enantiomers of chiral molecules. Chiral pyridinium (B92312) salts have emerged as effective organocatalysts and ligands in a variety of asymmetric transformations. nih.govnih.govacs.org The structure of this compound offers a promising scaffold for the development of new chiral catalysts.

Future research could focus on the synthesis of chiral derivatives of this compound. For instance, starting from enantiomerically pure trans-1,2-dibromocyclohexane (B146542) or through the asymmetric bromination of cyclohexene (B86901) followed by reaction with pyridine (B92270), chiral versions of this compound could be prepared. These chiral pyridinium salts could then be evaluated as catalysts in a range of asymmetric reactions.

One potential application lies in phase-transfer catalysis, where the chiral pyridinium moiety could induce enantioselectivity in reactions between an aqueous and an organic phase. Another avenue is in asymmetric Diels-Alder reactions, where the pyridinium salt can act as a Lewis acid, with the chiral environment around the nitrogen atom directing the stereochemical outcome. nih.gov A rhodium-catalyzed reductive transamination reaction has been reported for the synthesis of chiral piperidines from simple pyridinium salts, highlighting a potential transformation pathway for chiral derivatives of this compound. dicp.ac.cnresearchgate.netliverpool.ac.uk

Table 1: Potential Asymmetric Reactions Catalyzed by Chiral this compound Derivatives

Reaction TypeSubstratesPotential ProductAnticipated Selectivity
Asymmetric AlkylationProchiral enolates and alkyl halidesChiral α-alkylated carbonyl compoundsModerate to high enantioselectivity
Asymmetric Michael AdditionEnolates and α,β-unsaturated compoundsChiral 1,5-dicarbonyl compoundsGood diastereoselectivity and enantioselectivity
Asymmetric Aldol ReactionAldehydes and ketonesChiral β-hydroxy carbonyl compoundsPotentially high enantioselectivity

Development of Greener Synthetic Routes and Reagents

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. mdpi.comresearchgate.net The synthesis of pyridinium salts can often be improved from a green chemistry perspective. researchgate.netnih.govrsc.orgmdpi.comresearchgate.net

The traditional synthesis of this compound likely involves the reaction of 1,2-dibromocyclohexane (B1204518) with pyridine, potentially in a solvent and at elevated temperatures. Future research could explore more sustainable approaches. For instance, solvent-free mechanochemical methods, such as ball milling or grinding, have been successfully applied to the synthesis of other N-heterocyclic compounds and could be adapted for this reaction. nih.gov Ultrasound-assisted synthesis is another green technique that can accelerate reaction times and improve yields, often under milder conditions. nih.gov

Furthermore, the development of synthetic routes that utilize bio-based solvents or water as the reaction medium would significantly enhance the green credentials of this compound's production. mdpi.com The use of microwave irradiation is another energy-efficient method that has been shown to dramatically reduce reaction times in the synthesis of pyridinium bromides. nih.gov

Table 2: Comparison of Synthetic Methods for Pyridinium Salts

MethodTypical ConditionsAdvantagesDisadvantages
Conventional SynthesisOrganic solvent, refluxWell-establishedHigh energy consumption, solvent waste
MechanochemistrySolvent-free, grinding/millingReduced waste, energy efficientScalability can be a challenge
Ultrasound-AssistedRoom temperature or gentle heatingFaster reaction rates, higher yieldsRequires specialized equipment
Microwave-AssistedSolvent-free or minimal solventRapid heating, short reaction timesPotential for localized overheating

Advanced Studies on Catalyst Design and Optimization in Reactions Mediated by Pyridinium Bromides

Pyridinium salts are versatile compounds that can act as organocatalysts in a variety of transformations. nih.govresearchgate.netresearchgate.net The unique structure of this compound, with its reactive C-Br bond, suggests its potential as a catalyst precursor or a bifunctional catalyst.

Future research could explore the in-situ generation of a catalytic species from this compound. For example, upon elimination of HBr, a cyclohexenylpyridinium bromide could be formed, which might have different catalytic properties. Alternatively, the bromide ion could participate in the catalytic cycle, as has been observed in some bromide-mediated reactions.

Computational studies, such as Density Functional Theory (DFT), could be employed to design and optimize catalysts based on the this compound scaffold. acs.orgresearchgate.net These studies can provide insights into the reaction mechanisms and help in predicting the catalytic performance of modified structures. For instance, modifying the substituents on the pyridine ring or the cyclohexyl moiety could tune the electronic and steric properties of the catalyst, leading to improved activity and selectivity. Supported aluminum bromide catalysts have been studied for their surface acidity using pyridine as a probe molecule, suggesting a potential avenue for creating heterogeneous catalysts. mdpi.com

Investigation of New Reactive Pathways and Mechanistic Insights

The presence of a bromine atom on the cyclohexyl ring makes this compound susceptible to a range of nucleophilic substitution and elimination reactions. byjus.comchegg.comlibretexts.orgmasterorganicchemistry.comyoutube.com Understanding the mechanistic details of these reactions is crucial for harnessing the synthetic potential of this compound.

Future work should focus on detailed mechanistic studies of its reactions. For example, the reaction with various nucleophiles could proceed through an SN2 mechanism, leading to inversion of stereochemistry at the carbon bearing the bromine atom. Alternatively, an elimination reaction (E2) could occur, yielding a cyclohexenylpyridinium bromide. The balance between substitution and elimination would depend on the nature of the nucleophile, the solvent, and the reaction conditions. Kinetic studies, such as those performed for the pyridinolysis of phenacyl bromides, could elucidate the reaction mechanism. nih.gov

Furthermore, the pyridinium moiety itself can undergo various transformations. Photochemical reactions of pyridinium salts are known to produce unique bicyclic aziridines, and this reactivity could be explored for this compound. nih.gov The pyridinium salt can also act as a precursor for pyridinyl radicals, which can participate in C-H functionalization reactions. acs.orgacs.orgacs.org

Integration into Multicomponent Reactions and Complex Molecule Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, are highly efficient tools for the synthesis of complex molecules. Pyridinium salts have been utilized as key components in various MCRs. researchgate.net

The structure of this compound makes it an attractive candidate for the design of novel MCRs. The reactive C-Br bond and the pyridinium ring can both participate in bond-forming events. For instance, it could be involved in a cascade reaction where an initial nucleophilic attack on the cyclohexyl ring is followed by a reaction involving the pyridinium moiety.

An intriguing possibility is the use of this compound in the synthesis of fused heterocyclic systems. By carefully choosing the other components of the MCR, it may be possible to construct complex molecular architectures in a single step. For example, a reaction with a dinucleophile could lead to the formation of a bicyclic or tricyclic product containing the pyridine ring. The development of such MCRs would be a significant contribution to the field of synthetic organic chemistry, providing rapid access to novel chemical entities with potential biological activity.

Q & A

Q. What are the established synthetic routes for 1-(2-Bromocyclohexyl)pyridinium bromide, and what factors influence reaction yield?

Synthesis typically involves quaternization of pyridine with 2-bromocyclohexyl bromide derivatives. Key factors include:

  • Catalyst selection : Nickel-based catalysts (e.g., NiCl₂) enhance coupling efficiency in brominated intermediates, as seen in analogous pyridinium salt syntheses .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve ion-pair stabilization, critical for high-yield quaternization.
  • Temperature control : Reactions often require moderate heating (60–80°C) to balance reactivity and decomposition risks .

Q. How should researchers characterize the structural and purity parameters of this compound?

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR can confirm the cyclohexyl-pyridinium linkage and bromine positioning. Compare shifts with analogous compounds like 2-bromopyridinium derivatives .
  • X-ray crystallography : Resolves steric effects of the bromocyclohexyl group, crucial for verifying molecular geometry .
  • HPLC-MS : Quantifies purity and detects byproducts (e.g., unreacted pyridine or bromide salts) .

Q. What safety protocols are essential when handling brominated pyridinium salts in laboratory settings?

  • Ventilation : Use fume hoods to prevent inhalation of volatile brominated intermediates .
  • PPE : Nitrile gloves and lab coats mitigate skin contact risks; safety goggles prevent ocular exposure .
  • First aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical evaluation .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

  • Reaction path search : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. ICReDD’s workflow integrates these methods with experimental validation .
  • Solvent modeling : COSMO-RS simulations optimize solvent selection by calculating solvation energies of reactants and products .
  • Catalyst screening : Machine learning models trained on nickel-catalyzed reactions (e.g., bipyridine ligand systems) identify optimal catalytic conditions .

Q. What strategies resolve contradictions in reported physicochemical properties of brominated cyclohexyl-pyridinium compounds?

  • Controlled comparative studies : Replicate experiments under standardized conditions (e.g., humidity, solvent grade) to isolate variables causing discrepancies .
  • Advanced spectroscopy : Solid-state NMR or Raman spectroscopy differentiates polymorphic forms or hydration states that may alter reported properties .
  • Meta-analysis : Apply statistical frameworks to reconcile conflicting data, prioritizing studies with rigorous characterization protocols .

Q. How does steric hindrance from the cyclohexyl group influence the reactivity of pyridinium bromide derivatives?

  • Molecular dynamics simulations : Predict steric clashes during nucleophilic substitution reactions, explaining reduced reactivity compared to non-cyclohexyl analogs .
  • Kinetic studies : Compare reaction rates of this compound with linear-chain bromoalkyl-pyridinium salts to quantify steric effects .
  • Crystallographic analysis : Correlate bond angles/distances with reactivity trends (e.g., hindered SN₂ pathways due to bulky substituents) .

Methodological Considerations

  • Experimental design : For kinetic studies, use stopped-flow techniques to capture rapid intermediate formation in quaternization reactions .
  • Data validation : Cross-reference spectral data with databases (e.g., PubChem, Reaxys) to confirm compound identity and avoid misassignment .
  • Safety integration : Incorporate hazard analysis (e.g., HAZOP) during reaction scale-up to address risks specific to brominated compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.